(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid

Catalog No.
S14266862
CAS No.
M.F
C14H24N2O6
M. Wt
316.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2...

Product Name

(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid

IUPAC Name

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;oxalic acid

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6-3-7-5(1)4-8-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)/t2*5-,6-;/m10./s1

InChI Key

PWHSLHBTQUHNGP-MBEZPNROSA-N

Canonical SMILES

C1CC2COC1CN2.C1CC2COC1CN2.C(=O)(C(=O)O)O

Isomeric SMILES

C1C[C@@H]2CO[C@H]1CN2.C1C[C@H]2CO[C@@H]1CN2.C(=O)(C(=O)O)O

The compound (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane and its enantiomer (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane belong to a class of bicyclic compounds characterized by a bicyclo[2.2.2]octane structure, which consists of two fused cyclopropane rings and an oxygen atom incorporated into the framework. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry. Oxalic acid, with the formula HO−C(=O)−C(=O)−OH, is a dicarboxylic acid that occurs naturally in many plants and is known for its role in various biochemical processes.

The chemical reactivity of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane and (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane primarily involves nucleophilic substitutions and ring-opening reactions typical for bicyclic systems. These compounds can undergo reactions with electrophiles due to the presence of nitrogen and oxygen functionalities, allowing for the formation of various derivatives useful in synthetic organic chemistry.

Oxalic acid participates in numerous reactions characteristic of carboxylic acids, including:

  • Decarboxylation: Oxalic acid can decompose into carbon dioxide and formic acid when heated or treated with certain reagents.
  • Formation of Esters: Reacting with alcohols can yield esters, such as dimethyl oxalate.
  • Oxidation: Oxalic acid can be oxidized by permanganate ions in an autocatalytic reaction.

Both (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane and its enantiomer have shown potential biological activities, particularly in the context of pharmacology. They may act on various biological targets due to their structural features that allow interaction with enzymes or receptors.

Oxalic acid is notable for its dual role in biology:

  • Antimicrobial Activity: Oxalic acid exhibits antibacterial properties against several bacterial strains, including phytopathogenic bacteria, with minimum inhibitory concentrations indicating its effectiveness as a natural antimicrobial agent .
  • Metabolic Role: It plays a crucial role in metabolic pathways, influencing calcium metabolism and contributing to the formation of calcium oxalate crystals in humans .

The synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane can be achieved through several methods:

  • Cyclization Reactions: Utilizing appropriate precursors that allow for the formation of the bicyclic structure via cyclization under acidic or basic conditions.
  • Chiral Catalysis: Employing chiral catalysts to obtain specific enantiomers selectively.

For oxalic acid, common synthesis methods include:

  • Oxidation of Glycolic Acid: This method utilizes glycolic acid as a precursor which is oxidized to yield oxalic acid.
  • Hydrolysis of Oxaloacetate: Enzymatic or chemical hydrolysis can convert oxaloacetate into oxalic acid.

The applications of these compounds span various fields:

  • Pharmaceuticals: The bicyclic compounds are investigated for their potential as drug candidates due to their unique structural properties that may confer biological activity.
  • Agriculture: Oxalic acid is used as a fungicide and herbicide in agricultural practices due to its antimicrobial properties.
  • Cleaning Agents: Oxalic acid is also employed for rust removal and cleaning applications because it forms soluble complexes with metal ions .

Research on the interactions between (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane and biological systems is limited but suggests potential interactions with enzymes or receptors involved in metabolic processes. Interaction studies involving oxalic acid have demonstrated its role in modulating microbial growth and influencing plant defense mechanisms against pathogens .

Several compounds share structural or functional similarities with (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane:

Compound NameStructure TypeUnique Features
(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octaneBicyclicEnantiomer of (1S,4S) variant
1-Azabicyclo[3.3.0]octaneBicyclicLacks oxygen; different nitrogen positioning
1-Oxabicyclo[3.3.0]octaneBicyclicOxygen replaces nitrogen; different reactivity
Ethylene GlycolLinear diolPrecursor for oxalic acid synthesis
Dimethyl OxalateEsterDerived from oxalic acid; used as solvent

These comparisons highlight the unique bicyclic structure and potential biological activities associated with (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane while emphasizing how similar compounds differ in functionality and application.

Enantioselective Synthesis of (1S,4S)- and (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane

The enantioselective synthesis of bicyclo[2.2.2]octane derivatives hinges on strategic cyclization reactions that leverage stereochemical predispositions in precursor molecules. A prominent method involves iodocyclization of cyclohexane-containing alkenyl alcohols using molecular iodine in acetonitrile, which facilitates intramolecular ring closure to form the bicyclic framework. This approach capitalizes on the electrophilic interaction of iodine with alkynes, triggering electrocyclization via iodinium intermediates. For example, iodocyclization of 2-phenethynylanisole yields bicyclic structures with high stereochemical fidelity, as electronic effects from substituents (e.g., methoxy groups) enhance reaction rates.

An alternative route employs intramolecular lactonization of cis-5-hydroxypipecolic acid derivatives. The cis configuration of hydroxyl and carboxyl groups in these precursors enables spontaneous lactone formation under acidic conditions, bypassing the need for chiral catalysts or enzymatic resolution. For instance, treatment of cis-5-hydroxypipecolic acid with tert-butyloxycarbonyl (Boc) protecting groups results in (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which crystallizes in a conformationally rigid structure confirmed by X-ray diffraction.

Table 1: Comparison of Enantioselective Synthesis Methods

MethodKey ReactantsCatalyst/ConditionsYield (%)Stereochemical Outcome
IodocyclizationAlkenyl alcohols, molecular I₂CH₃CN, room temperature70–85High enantiopurity (ee > 90%)
Lactonizationcis-5-Hydroxypipecolic acidAcidic conditions53–64Retention of cis configuration

These methods underscore the importance of precursor geometry and reaction medium in dictating stereochemical outcomes.

Oxalic Acid-Mediated Cyclization Strategies for Bicyclic Frameworks

Oxalic acid plays a dual role in bicyclo[2.2.2]octane synthesis: as a cyclization catalyst and as a counterion in salt formation. In aqueous media, oxalic acid enhances reaction rates by stabilizing cationic intermediates through hydrogen bonding. For example, iodocyclization of alkynyl ethers in water-oxalic acid mixtures achieves near-quantitative conversion due to improved solubility of iodine and substrate activation.

Additionally, oxalic acid facilitates the formation of hemioxalate salts, which serve as crystalline intermediates for stereochemical purification. The reaction of bicyclo[2.2.2]octane derivatives with oxalic acid yields salts such as 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate, characterized by a 1:2 stoichiometry of oxalate to bicyclic amine. These salts exhibit enhanced stability and crystallinity, enabling precise isolation of enantiomers via recrystallization.

Mechanistic Insight:
The electrophilic iodine atom interacts with the alkyne moiety, forming a cyclic iodinium intermediate. Nucleophilic attack by the ether oxygen initiates ring closure, followed by proton transfer and elimination of methanol to yield the bicyclic product. Oxalic acid stabilizes transient oxonium ions, preventing side reactions and improving regioselectivity.

Stereochemical Control in Hemioxalate and Hydrochloride Salt Formation

The rigid bicyclo[2.2.2]octane framework imposes strict stereochemical constraints during salt formation. In the case of (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane hemioxalate, X-ray crystallography reveals that the oxalate anion bridges two amine cations via hydrogen bonds, forming a supramolecular assembly. The absolute configuration of the bicyclic core, determined by Flack parameters, remains preserved during salt formation due to the inability of the bicyclic system to undergo ring inversion.

Hydrochloride salts of these derivatives similarly retain stereochemical integrity. For example, protonation of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane with HCl gas in diethyl ether yields a crystalline hydrochloride salt, where the chloride ion occupies a specific lattice position dictated by the bicyclic geometry.

Key Factors Influencing Stereochemistry:

  • Precursor Configuration: Lactonization occurs exclusively in cis-configured precursors due to spatial proximity of functional groups.
  • Crystallization Solvents: Polar solvents like water favor the formation of hemioxalate salts with defined stoichiometry.
  • Counterion Effects: Oxalate and chloride ions impose distinct packing arrangements in the crystal lattice, influencing enantiomer separation.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

316.16343649 g/mol

Monoisotopic Mass

316.16343649 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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